(5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone
Description
5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a bicyclic heptyl group, and a thiazolone ring
Properties
Molecular Formula |
C20H22ClN3OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(2E,5E)-5-[(4-chlorophenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22ClN3OS/c1-19(2)13-8-9-20(19,3)16(11-13)23-24-18-22-17(25)15(26-18)10-12-4-6-14(21)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,22,24,25)/b15-10+,23-16+ |
InChI Key |
PYCCCDOXZRYTIF-GLAYHYRKSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)Cl)S3)C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a thiazolone derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiazolone Core
The thiazolone ring is susceptible to nucleophilic attack at the carbonyl groups (C4 and C6 positions). Key reactions include:
The electron-withdrawing effect of the chlorophenyl group enhances electrophilicity at C5, facilitating nucleophilic additions .
Electrophilic Aromatic Substitution on the Chlorophenyl Group
The 4-chlorophenyl substituent undergoes electrophilic substitution, primarily at the para position due to steric hindrance from the methylidene bridge:
Hydrazinyl Group Reactivity
The hydrazine linker participates in condensation and redox reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Schiff Base Formation | Aldehydes/ketones (MeOH, RT) | Azine derivatives |
| Oxidation | H₂O₂ or KMnO₄ | Diazene or nitrile formation |
Bicyclo[2.2.1]heptanylidene Moiety Reactions
The strained bicyclic system undergoes characteristic transformations:
Photochemical and Thermal Stability
-
Photolysis : UV irradiation (254 nm) induces isomerization of the bicyclo[2.2.1]heptanylidene group to quadricyclane derivatives, altering electronic properties .
-
Thermal Decomposition : At >150°C, fragmentation yields chlorophenylacetonitrile and bicyclic hydrazine byproducts .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = most reactive) | Dominant Pathway |
|---|---|---|
| Thiazolone C4/C6 | 1 | Nucleophilic acyl substitution |
| Hydrazinyl N–N | 2 | Condensation/oxidation |
| Bicyclo moiety | 3 | Cycloaddition/solvolysis |
| Chlorophenyl | 4 | Electrophilic substitution |
Scientific Research Applications
5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzylidene)-2-thioxo-4-thiazolidinone: Shares a similar thiazolidinone structure but lacks the bicyclic heptyl group.
2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazine: Contains the bicyclic heptyl group but lacks the thiazolidinone ring.
Uniqueness
5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of a chlorophenyl group, a bicyclic heptyl group, and a thiazolone ring
Biological Activity
The compound (5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone is a thiazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thiazolone derivatives typically involves the condensation of thiazolidinone with various aldehydes or ketones. For the specific compound , synthetic pathways may include:
-
Starting Materials :
- 4-chlorobenzaldehyde
- 4,7,7-trimethyl-3-bicyclo[2.2.1]heptanone
- Hydrazine derivatives
- Reaction Conditions :
The biological activity of thiazolone derivatives often stems from their ability to interact with various biological targets:
- Enzyme Inhibition : Thiazolones have been reported to inhibit enzymes involved in inflammatory processes and cancer progression .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.
Anticancer Activity
Research indicates that thiazolone derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that a related thiazolone compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Properties
Thiazolone derivatives have also been investigated for their anti-inflammatory effects:
- Case Study 2 : A compound structurally similar to the one showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Case Study 3 : Preliminary studies have indicated that similar thiazolone derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
